5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O2/c1-2-5-25-13-4-3-10(16(19,20)21)7-12(13)23-15(24)9-6-11(17)14(18)22-8-9/h3-4,6-8H,2,5H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWINZYVLKMIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of chlorine atoms through halogenation reactions. The propoxy and trifluoromethyl groups are then added via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-3-carboxamide Derivatives
*Molecular weights calculated based on substituent contributions.
†LogP estimated using group contribution methods (e.g., Hansch-Fujita).
Substituent-Driven Property Variations
- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature may enhance metabolic stability compared to Analog 2’s difluorophenyl substituent, which offers weaker electron withdrawal .
- Synthetic Complexity : Analog 3’s thiazole ring introduces synthetic challenges, such as regioselective cyclization, whereas the target compound’s propoxy group requires milder alkylation conditions .
Biological Activity
5,6-Dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS Number: 1180171-34-9) is a compound of interest in various fields, particularly in pharmacology and agricultural chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 393.2 g/mol. Its structural features contribute to its biological activities, particularly its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1180171-34-9 |
| Molecular Formula | C₁₆H₁₃Cl₂F₃N₂O₂ |
| Molecular Weight | 393.2 g/mol |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Gram-positive Bacteria : The compound shows selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for staphylococcal strains .
- Biofilm Inhibition : It has been reported to possess moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216–124.432 μg/mL .
The mechanism by which this compound exerts its antimicrobial effects involves multiple pathways:
- Inhibition of Protein Synthesis : The compound disrupts protein synthesis in bacterial cells, leading to cell death.
- Disruption of Nucleic Acid Synthesis : It also interferes with nucleic acid production, further contributing to its bactericidal action.
- Biofilm Disruption : The compound targets biofilm formation by inhibiting quorum sensing mechanisms in bacteria, reducing their ability to communicate and establish protective biofilms .
Case Studies
Several studies have focused on the efficacy of this compound in various applications:
- Study on MRSA : A recent study evaluated the efficacy of this compound against MRSA biofilms. Results indicated that the compound significantly reduced biofilm formation compared to controls .
- Comparative Analysis : In comparative studies, this compound outperformed traditional antibiotics like ciprofloxacin in terms of biofilm inhibition, highlighting its potential as an alternative therapeutic agent .
Summary of Findings
The biological activity of this compound demonstrates its potential as an effective antimicrobial agent, particularly against resistant bacterial strains such as MRSA. Its mechanisms of action include inhibition of protein synthesis and nucleic acid production, along with disruption of biofilm formation.
Q & A
Q. What are the recommended methods for synthesizing 5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide?
Answer: Synthesis typically involves sequential functionalization of the pyridine and phenyl rings. Key steps include:
- Alkylation/Acylation: Reacting a pyridine-3-carboxylic acid derivative with 2-propoxy-5-(trifluoromethyl)aniline under coupling agents like EDCl/HOBt to form the carboxamide bond.
- Halogenation: Introducing chlorine substituents at positions 5 and 6 of the pyridine ring using chlorinating agents (e.g., POCl₃ or NCS) under controlled conditions.
- Purification: High-performance liquid chromatography (HPLC) is recommended for isolating the final product, as demonstrated in analogous carboxamide syntheses .
Q. How can the crystal structure of this compound be determined experimentally?
Answer: Use single-crystal X-ray diffraction with the SHELX program suite:
- Structure Solution: Employ SHELXS or SHELXD for phase determination, particularly for small-molecule crystallography.
- Refinement: SHELXL is optimal for refining atomic coordinates and thermal parameters, even with high-resolution data. Ensure proper data collection (e.g., low-temperature CCD detector) to mitigate disorder in the trifluoromethyl group .
Q. What spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the propoxy chain connectivity and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹⁹F NMR).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and halogen isotope patterns (e.g., Cl₂ and CF₃).
- IR Spectroscopy: Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and pyridine ring vibrations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assays?
Answer: Contradictions may arise from assay-specific conditions (e.g., pH, solvent effects) or impurities. Strategies include:
- Orthogonal Assays: Cross-validate using enzyme inhibition, cell-based viability, and biophysical methods (e.g., surface plasmon resonance).
- Metabolite Screening: Check for degradation products via LC-MS, as trifluoromethyl groups can influence metabolic stability.
- Structural Analogues: Compare with fungicidal carboxamides like fluopicolide (EC 607-285-6), which share similar pharmacophores .
Q. What computational approaches are suitable for studying this compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to fungal cytochrome bc₁ complexes, leveraging the pyridine-carboxamide scaffold’s affinity for hydrophobic pockets.
- MD Simulations: Assess dynamic stability of ligand-target complexes in explicit solvent (e.g., GROMACS).
- QSAR Modeling: Corrogate substituent effects (e.g., Cl vs. CF₃) on antifungal activity using datasets from agrochemical carboxamides .
Q. How can synthetic yield be optimized for large-scale research applications?
Answer:
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve carboxamide coupling efficiency.
- Catalysis: Screen Pd/Cu catalysts for Ullmann-type aryl ether formation in the propoxy chain.
- Process Monitoring: Implement in situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. What strategies address challenges in resolving stereochemical or regiochemical ambiguities?
Answer:
- Crystallographic Disorder: Collect high-resolution X-ray data (<1.0 Å) and refine anisotropic displacement parameters for the propoxy and trifluoromethyl groups.
- NOESY NMR: Detect spatial proximity between the pyridine ring and aryl protons to confirm regiochemistry.
- Isotopic Labeling: Synthesize ¹³C-labeled analogues to trace bond formation during coupling reactions .
Methodological Notes
- Data Contradiction Example: If biological activity varies between fungal strains, perform whole-genome sequencing of resistant strains to identify target mutations.
- Experimental Design Tip: For SAR studies, systematically vary substituents (e.g., propoxy chain length, halogen position) and use multivariate statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
